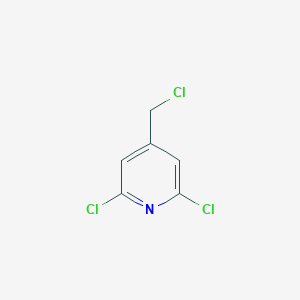

2,6-Dichloro-4-(chloromethyl)pyridine

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(chloromethyl)pyridine typically involves the chlorination of 4-methylpyridine. The process begins with the selective chlorination of 4-methylpyridine to introduce chlorine atoms at the 2 and 6 positions. This is followed by the chloromethylation of the resulting 2,6-dichloropyridine to introduce the chloromethyl group at the 4 position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. The industrial production methods are designed to minimize by-products and waste, making the process more environmentally friendly.

化学反应分析

Types of Reactions

2,6-Dichloro-4-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl group at the 4 position is particularly reactive towards nucleophiles, leading to substitution reactions that can introduce various functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form less chlorinated derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 4-aminomethyl-2,6-dichloropyridine or 4-thiomethyl-2,6-dichloropyridine can be formed.

Oxidation Products: Pyridine N-oxides are common products of oxidation reactions.

Coupling Products: Biaryl compounds are formed through coupling reactions.

科学研究应用

Pharmaceutical Applications

2,6-Dichloro-4-(chloromethyl)pyridine serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:

- Antiviral Agents : It is used in the preparation of compounds that exhibit antiviral properties, particularly against HIV. For example, derivatives of this compound are precursors to 3-amino-2-chloro-4-alkylpyridines, which are involved in synthesizing dipyrido[3,2-b:2',3'-e][1,4]diazepines, known for their antiviral activity .

- Antimicrobial Agents : The compound has been utilized in synthesizing various antimicrobial agents, enhancing the efficacy of treatments against bacterial infections.

Agrochemical Applications

In agriculture, this compound is recognized for its herbicidal properties. It is particularly effective against a range of weeds, making it valuable in crop protection strategies.

Herbicidal Activity

The compound has demonstrated high herbicidal activity on grass species and is often incorporated into formulations targeting key weeds in cereal crops like wheat .

Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds utility in various industrial applications:

- Dyes and Pigments : It serves as an intermediate in synthesizing dyes and pigments due to its reactive chloromethyl group.

- Polymer Chemistry : The compound is also explored for its potential in polymer synthesis where chlorinated pyridines can enhance material properties.

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the synthesis of 3-amino-2-chloro-4-methylpyridine using this compound as a starting material. This method avoided undesirable nitration steps and yielded high purity products suitable for further development into antiviral agents .

Case Study 2: Herbicide Formulation

Research highlighted the effectiveness of formulations containing this compound against specific weed species. Field trials indicated a significant reduction in weed biomass compared to untreated controls, showcasing its potential as a selective herbicide .

作用机制

The mechanism of action of 2,6-Dichloro-4-(chloromethyl)pyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential antimicrobial and anticancer activities, as it can disrupt essential biological processes in target organisms or cells.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2,6-Dichloro-4-(chloromethyl)pyridine

- CAS Number : 101990-72-1

- Molecular Formula : C₆H₄Cl₃N

- Molecular Weight : 196.45 g/mol

- Melting Point : 196.45°C .

Synthesis and Applications :

This compound serves as a key intermediate in organic synthesis, particularly for preparing β-lactamase inhibitors (e.g., via hydroxymethyl derivatives) . Its chloromethyl and chloro substituents enhance reactivity in nucleophilic substitution and coupling reactions.

Comparison with Structural Analogues

Substituent Position and Electronic Effects

2,6-Bis(chloromethyl)pyridine

- Key Features : Forms π-π stacking interactions (centroid distance: 3.778 Å) with bromine analogue. Chloromethyl arms are oriented oppositely, influencing crystal packing .

- Reactivity: Dual chloromethyl groups increase steric hindrance but enhance electrophilicity compared to mono-chloromethyl derivatives.

2,6-Dichloro-4-(trifluoromethyl)pyridine

- Structure : Trifluoromethyl (-CF₃) at position 4.

- Key Features : Strong electron-withdrawing -CF₃ group deactivates the pyridine ring, directing reactions to specific sites. Used to synthesize hydroxymethyl derivatives (95% yield) via LDA-mediated pathways .

- Comparison : -CF₃ is bulkier and more electronegative than -CH₂Cl, reducing nucleophilic attack feasibility compared to the chloromethyl analogue.

4-Chloro-2,6-dimethylpyridine

- Structure : Methyl (-CH₃) groups at positions 2 and 6, chlorine at position 4.

- Key Features : Electron-donating methyl groups increase ring electron density, altering regioselectivity in reactions. High synthetic feasibility (yields up to 91%) .

- Comparison : Methyl groups reduce electrophilicity, making this compound less reactive in substitution reactions than chloromethyl-containing analogues.

Physicochemical Properties

生物活性

2,6-Dichloro-4-(chloromethyl)pyridine is a chlorinated pyridine derivative with significant biological activity. Its molecular formula is C7H5Cl3N, and it is recognized for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative analysis with related compounds.

The compound's structure features two chlorine atoms at the 2 and 6 positions and a chloromethyl group at the 4 position of the pyridine ring. This configuration enhances its reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies indicate that this compound has significant antimicrobial effects against a range of pathogens. It has been evaluated for its antifungal properties as well, showing potential effectiveness against certain fungal strains.

- Cytotoxic Effects : Similar chlorinated pyridine derivatives have shown activity against cancer cell lines. Preliminary studies suggest that this compound may also possess cytotoxic properties, warranting further investigation into its anticancer potential.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The chloromethyl group is highly reactive towards nucleophiles, facilitating the formation of various derivatives that may enhance biological activity.

- Inhibition of Enzymatic Activity : Compounds with similar structures often interact with key enzymes involved in cellular processes. For instance, some studies suggest inhibition of kinases linked to cancer progression .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound reported significant inhibition of bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These results indicate a promising potential for this compound as an antimicrobial agent.

Cytotoxicity Against Cancer Cell Lines

In a preliminary evaluation of cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values in the micromolar range:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These findings suggest that further exploration into its anticancer properties is warranted .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Chloro-4-(chloromethyl)pyridine | 223407-50-9 | Contains one chlorine atom; less reactive |

| 3-Chloro-2-(chloromethyl)pyridine | 101990-72-1 | Different chlorine position; distinct reactivity |

| 2,6-Bis(chloromethyl)pyridine | Not listed | Contains two chloromethyl groups; increased reactivity |

The presence of dual chlorination at the 2 and 6 positions significantly enhances the reactivity and potential applications of this compound compared to its analogs.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 2,6-Dichloro-4-(chloromethyl)pyridine, and what key parameters influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or halogenation of pyridine derivatives. Key parameters include reaction temperature (optimized at 80–100°C for substitution reactions), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of chlorinating agents (e.g., SOCl₂ or PCl₅). Purification often involves recrystallization from ethanol or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Melting Point Analysis : Confirm purity using the reported melting point (196.45°C, ±0.5°C deviation indicates impurities) .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and chlorine-substituted carbons.

- Mass Spectrometry (MS) : Verify molecular ion peaks at m/z 211 (M⁺) and isotopic patterns consistent with Cl atoms .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the chloromethyl group. Short-term storage (1–2 weeks) at –4°C is acceptable for active use .

Advanced Research Questions

Q. How do the positions of chlorine substituents influence the reactivity of this compound compared to its structural isomers?

- Methodological Answer : The 2,6-dichloro configuration enhances electrophilicity at the 4-position, facilitating nucleophilic substitution. In contrast, isomers like 3-chloro-2-(chloromethyl)pyridine exhibit reduced reactivity due to steric hindrance and electronic effects. Computational studies (e.g., DFT) can quantify charge distribution differences, while kinetic experiments compare substitution rates under identical conditions .

Q. What experimental strategies can resolve contradictions in reported reactivity data for nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Control Experiments : Replicate reactions under standardized conditions (solvent, temperature, nucleophile concentration).

- Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., oxidation to pyridine N-oxides).

- Kinetic Isotope Effects (KIE) : Differentiate between SN1 and SN2 mechanisms by substituting ¹²C with ¹³C in the chloromethyl group .

Q. What methodologies are employed to assess the antimicrobial and cytotoxic effects of this compound, and how do its activities compare to analogs?

- Methodological Answer :

- Antimicrobial Assays : Conduct broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with analogs like 4-(chloromethyl)pyridine hydrochloride, which lacks dichloro substitution and shows 10-fold lower potency .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., Hep G2 or NCI-H1838). The dual chlorination enhances membrane permeability, leading to IC₅₀ values <50 µM, whereas monosubstituted analogs require higher concentrations .

Q. How can researchers optimize reaction conditions for synthesizing derivatives via the chloromethyl group?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophile accessibility.

- Catalysis : Add KI to accelerate substitutions via halogen exchange (Finkelstein reaction).

- Temperature Gradients : Use microwave-assisted synthesis (100–120°C) to reduce reaction time from hours to minutes .

Q. Tables for Comparative Analysis

| Compound | CAS Number | Key Reactivity Features |

|---|---|---|

| This compound | 101990-72-1 | High electrophilicity at C4; versatile substitutions |

| 3-Chloro-2-(chloromethyl)pyridine | 101990-73-2 | Steric hindrance limits nucleophilic attack |

| 4-(Chloromethyl)pyridine hydrochloride | 101990-72-1 | Lower reactivity due to absence of dichloro groups |

Table 1: Reactivity comparison with structural analogs .

Q. Safety and Compliance Notes

属性

IUPAC Name |

2,6-dichloro-4-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBVOPLURVHJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383271 | |

| Record name | 2,6-dichloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101990-72-1 | |

| Record name | 2,6-dichloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。